N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide
Description
N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative featuring a benzopyran core linked to a 4-iodophenyl-substituted piperazine moiety via an acetamide bridge. Its molecular formula is inferred as C₂₁H₂₄IN₃O₂ (based on structural analogs in ), with a molecular weight of approximately 485.35 g/mol (iodine contributes significantly to mass).
Properties
Molecular Formula |
C21H24IN3O2 |
|---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C21H24IN3O2/c22-16-5-7-17(8-6-16)25-12-10-24(11-13-25)15-21(26)23-19-9-14-27-20-4-2-1-3-18(19)20/h1-8,19H,9-15H2,(H,23,26) |
InChI Key |
XTOOXVJXRARBGN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2C1NC(=O)CN3CCN(CC3)C4=CC=C(C=C4)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the benzopyran and piperazine intermediates. The benzopyran intermediate can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions. The piperazine intermediate is often prepared by reacting 4-iodoaniline with piperazine in the presence of a coupling agent such as EDCI or DCC.
The final step involves the coupling of the benzopyran intermediate with the piperazine intermediate using a suitable linker, such as acetic anhydride, under controlled temperature and pH conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzopyran ring can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzopyran ring can yield quinone derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzopyran ring system can interact with hydrophobic pockets in proteins, while the piperazine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Key Compounds:
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide ()
- Molecular Formula : C₂₁H₂₄ClN₃O₂
- Key Differences :
- Halogen Position : Chlorine at the meta-position vs. iodine at the para-position.
- Electrophilic Effects: Iodine’s larger atomic radius (198 pm vs.
- Lipophilicity : Iodine increases logP (~3.2 vs. ~2.8 for Cl), impacting blood-brain barrier penetration .
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(thiazol-2-yl)acetamide (, Compound 49)
- Activity : Antifungal (C. albicans MIC: 8 µg/mL) .
- Structural Contrast : Fluorine’s high electronegativity enhances polar interactions but reduces lipophilicity compared to iodine. The thiazole ring in 49 may confer metabolic instability vs. the benzopyran in the target compound .
Heterocyclic Core Modifications
Key Compounds:
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl)acetamide (, Compound 48)
- Activity : Gram-positive antibacterial (S. aureus MIC: 4 µg/mL) .
- Comparison : Replacement of benzopyran with benzo[d]thiazole introduces sulfonyl groups, enhancing solubility but reducing CNS penetration. The 3-isopropylphenyl group in 48 may sterically hinder target engagement compared to the planar benzopyran .
N-[6-(3,5-Dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide () Structure: Pyrimidine-pyrazole core with methylpiperazine.
Pharmacological and Physicochemical Data Comparison
Biological Activity
N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide is a compound with potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzopyran moiety and a piperazine ring, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 374.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O3 |
| Molecular Weight | 374.44 g/mol |
| LogP | 3.5 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and cellular signaling pathways. Preliminary studies suggest that it may act as an antagonist at serotonin (5-HT) receptors and dopamine (D2) receptors, which are critical in regulating mood and behavior.
Key Mechanisms
- Serotonin Receptor Modulation : The compound exhibits affinity for 5-HT2A receptors, which are implicated in various psychiatric disorders.
- Dopamine Receptor Interaction : It also interacts with D2 receptors, potentially influencing dopaminergic pathways associated with schizophrenia and other neuropsychiatric conditions.
- Antioxidant Activity : The benzopyran component is known for its antioxidant properties, which may contribute to neuroprotection.
Antipsychotic Activity
Research has demonstrated that similar compounds exhibit antipsychotic effects in animal models. For instance, studies involving arylpiperazines have shown significant reductions in psychotic symptoms when administered at specific dosages.
Table 2: Summary of Antipsychotic Studies
| Study Reference | Animal Model | Dose (mg/kg) | Effect Observed |
|---|---|---|---|
| Kumar et al. | Rat | 10 | Reduced catalepsy |
| Sato et al. | Mouse | 15 | Decreased locomotion |
Antitumor Activity
Emerging evidence suggests that the compound may possess antitumor properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis.
Case Study: In Vitro Antitumor Activity
A study assessed the effects of the compound on human breast cancer cells (MCF7). Results indicated a dose-dependent inhibition of cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 50 |
| 50 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
